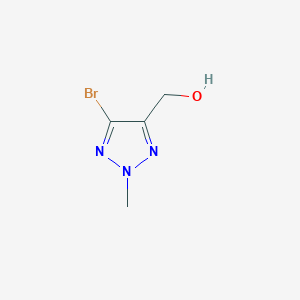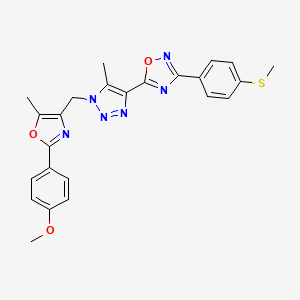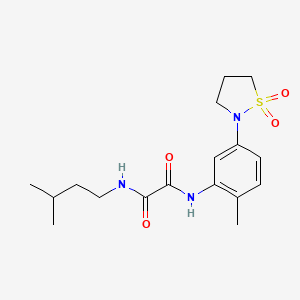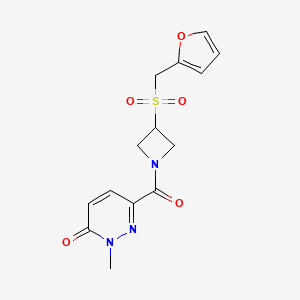
3-(2-Methylsulfonylethyl)cyclobutan-1-ol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“3-(2-Methylsulfonylethyl)cyclobutan-1-ol” is a chemical compound with the CAS Number: 2356286-02-5 . It is used for pharmaceutical testing .
Molecular Structure Analysis
The molecular weight of “3-(2-Methylsulfonylethyl)cyclobutan-1-ol” is 178.25 . The IUPAC name is 3-(2-(methylsulfonyl)ethyl)cyclobutan-1-ol and the InChI key is XUDUJHWJRAZFIM-UHFFFAOYSA-N .Physical And Chemical Properties Analysis
“3-(2-Methylsulfonylethyl)cyclobutan-1-ol” is a liquid at room temperature .Applications De Recherche Scientifique
Novel Addition Reactions and Synthesis of Cyclobutane Derivatives
Research by Gaoni (1989) elaborates on synthesizing new 3-substituted bicyclobutanes from sulfones and exploring their novel addition reactions. These reactions include additions of hydrazoic acid, cyanocuprate reagents, phenylselenol, among others, contributing to the diverse synthesis approaches for cyclobutane derivatives (Gaoni, 1989).
Sulfonation Reactions in Silacyclobutane Series
Dubac et al. (1970) investigated the behavior of substituted silacyclobutanes with sulfur trioxide and other sulfonating agents. The study offers insights into the sulfonation reactions of silacyclobutanes, providing a foundation for understanding and utilizing such reactions in synthetic chemistry (Dubac, Mazerolles, Lesbre, & Joly, 1970).
Synthesis of α-Methylene-γ-Butyrolactones
Fujiwara et al. (1989) describe a method involving the reaction of 3-ethoxycarbonyl-3-(phenylsulfonyl)cyclobutanone with Grignard reagent or aryllithium, leading to α-methylene-γ-butyrolactone. This synthesis method underscores the utility of cyclobutane derivatives in preparing complex lactone structures (Fujiwara, Morita, & Takeda, 1989).
Cyclobutane in Medicinal Chemistry
Liang et al. (2013) isolated unprecedented diterpenoids from the soft coral Sarcophyton trocheliophorum, showcasing a novel cyclobutane-related ring system with significant inhibitory activity against protein tyrosine phosphatase 1B (PTP1B). This study illustrates the potential of cyclobutane derivatives in discovering new bioactive molecules with therapeutic applications (Liang, Kurtán, Mándi, Yao, Li, Zhang, & Guo, 2013).
Photocatalysis in Organic Synthesis
Ischay et al. (2008) demonstrated that Ru(bipy)3Cl2 could serve as a visible light photocatalyst for [2+2] enone cycloadditions involving aryl enones, leading to cyclobutane products with excellent diastereoselectivity. This research highlights the role of cyclobutanes in photocatalytic processes, offering a sustainable approach to chemical synthesis under mild conditions (Ischay, Anzovino, Du, & Yoon, 2008).
Safety and Hazards
The compound has been classified with the signal word “Warning” under the GHS07 pictogram . Hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray and using only outdoors or in a well-ventilated area .
Orientations Futures
Propriétés
IUPAC Name |
3-(2-methylsulfonylethyl)cyclobutan-1-ol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O3S/c1-11(9,10)3-2-6-4-7(8)5-6/h6-8H,2-5H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUDUJHWJRAZFIM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)CCC1CC(C1)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
178.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(2-Methylsulfonylethyl)cyclobutan-1-ol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![(E)-[1-(4-fluorophenyl)ethylidene][(6-{[(E)-[1-(4-fluorophenyl)ethylidene]amino]oxy}pyridin-2-yl)oxy]amine](/img/structure/B2732979.png)

![Ethyl 2-{4-[2-(4-bromophenyl)-2-oxoethyl]-3-oxo-3,4-dihydro-2-quinoxalinyl}acetate](/img/structure/B2732982.png)
![5-(piperazin-1-ylmethyl)-1H-pyrrolo[3,2,1-ij]quinolin-4(2H)-one dihydrochloride](/img/no-structure.png)
![2-(4-fluorobenzamido)-5,6-dihydro-4H-cyclopenta[d]thiazole-4-carboxamide](/img/structure/B2732984.png)

![2-{[2-(dimethylamino)ethyl]thio}-N-(tetrahydrofuran-2-ylmethyl)nicotinamide](/img/structure/B2732987.png)
![2-((3-(4-ethoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)thio)-N-(4-ethylphenyl)acetamide](/img/structure/B2732988.png)


![3-(4-chlorophenyl)-5-methyl-N-(pyridin-2-ylmethyl)pyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2732992.png)
